molecular formula C7H7BN2O2 B2560727 Acide pyrazolo[1,5-a]pyridin-5-ylboronique CAS No. 2096342-39-9

Acide pyrazolo[1,5-a]pyridin-5-ylboronique

Numéro de catalogue: B2560727
Numéro CAS: 2096342-39-9
Poids moléculaire: 161.96
Clé InChI: QOQVVOKEUDGBGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PYRAZOLO[1,5-A]PYRIDINE-5-BORONIC ACID: is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring

Applications De Recherche Scientifique

Chemical Properties and Structure

  • IUPAC Name : Pyrazolo[1,5-a]pyridine-5-boronic acid
  • Molecular Formula : C₇H₈B₃N₄O₂
  • CAS Number : 2379560-85-5

The compound features a five-membered aromatic ring with nitrogen atoms and a boronic acid functional group, which is crucial for its reactivity in various chemical processes.

Organic Synthesis

Cross-Coupling Reactions
Pyrazolo[1,5-a]pyridine-5-boronic acid is extensively utilized in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds. This ability makes it a valuable intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Reaction TypeApplication
Suzuki-MiyauraFormation of carbon-carbon bonds
Negishi CouplingSynthesis of biaryl compounds
Stille CouplingCreation of aryl-aryl bonds

Medicinal Chemistry

Kinase Inhibition
Recent studies have identified pyrazolo[1,5-a]pyridine derivatives as selective inhibitors of various kinases, including Casein Kinase 2 (CK2) and AXL receptor tyrosine kinases. The inhibition of these kinases is crucial in cancer therapy as they play significant roles in cell proliferation and survival.

  • Case Study: CK2 Inhibition
    • In Vitro Studies : Demonstrated potent inhibitory effects on CK2 activity.
    • Selectivity Profile : Assessed against a panel of 56 kinases using differential scanning fluorimetry, showing significant selectivity toward CK2.

Drug Development

The compound has been instrumental in developing targeted therapies for diseases such as cancer and inflammatory conditions. Its derivatives have shown potential in:

  • Targeting Specific Enzymes : Inhibitors developed from pyrazolo[1,5-a]pyridine structures have been tested against various human kinases.
  • Bioconjugation Techniques : Used to attach biomolecules to surfaces or other compounds, enhancing drug delivery systems' specificity and efficacy.

Material Science

Pyrazolo[1,5-a]pyridine-5-boronic acid plays a role in producing advanced materials such as organic light-emitting diodes (OLEDs) due to its ability to form stable carbon-carbon bonds.

Sensor Development

The compound is also utilized in fabricating chemical sensors for detecting biomolecules. Its selective interaction with specific targets enhances the sensitivity and specificity of these sensors.

Mécanisme D'action

Target of Action

Pyrazolo[1,5-A]pyridin-5-ylboronic acid is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic for optical applications . They are crucial tools for studying the dynamics of intracellular processes and the progress of organic materials .

Mode of Action

The mode of action of Pyrazolo[1,5-A]pyridin-5-ylboronic acid is primarily through its interaction with its targets in the cell. The compound’s photophysical properties can be tuned, and electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the cell’s optical properties, which can be used for various applications.

Biochemical Pathways

The biochemical pathways affected by Pyrazolo[1,5-A]pyridin-5-ylboronic acid are primarily related to its optical properties. The compound’s interaction with its targets can affect the absorption and emission behaviors of the cell, which can influence various intracellular processes . .

Result of Action

The result of the action of Pyrazolo[1,5-A]pyridin-5-ylboronic acid is primarily observed in its optical applications. The compound’s interaction with its targets can lead to changes in the cell’s optical properties, which can be used for studying the dynamics of intracellular processes and the progress of organic materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of PYRAZOLO[1,5-A]PYRIDINE-5-BORONIC ACID typically involves the cyclization of appropriate precursors. One common method includes the cycloaddition of pyridine N-imine with alkyl or aryl-substituted alkynes, followed by condensation with hydrazine . The reaction conditions often involve the use of catalysts such as FeCl3 and solvents like tetrahydrofuran to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: PYRAZOLO[1,5-A]PYRIDINE-5-BORONIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyridine ring .

Comparaison Avec Des Composés Similaires

    PYRAZOLO[1,5-A]PYRIMIDINE: This compound shares a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.

    PYRAZOLO[3,4-B]PYRIDINE: Another similar compound with a different ring fusion pattern.

Uniqueness: This functional group distinguishes it from other similar compounds and enhances its versatility in synthetic chemistry .

Activité Biologique

Pyrazolo[1,5-a]pyridine-5-boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazolo[1,5-a]pyridine-5-Boronic Acid

Pyrazolo[1,5-a]pyridine derivatives, including pyrazolo[1,5-a]pyridine-5-boronic acid, are known for their ability to inhibit various protein kinases, which play crucial roles in cell signaling pathways. The inhibition of these kinases can lead to significant effects on cell growth and differentiation, making these compounds valuable in the treatment of diseases such as cancer and tuberculosis.

Antitubercular Activity

A notable study investigated the antitubercular properties of pyrazolo[1,5-a]pyridine derivatives. The research highlighted a series of compounds that exhibited potent activity against Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains. The lead compound from this series demonstrated minimal inhibitory concentrations (MIC) as low as 0.002 µg/mL against both drug-susceptible and resistant Mtb strains. Importantly, this compound showed low cytotoxicity against Vero cells, indicating a favorable safety profile for further development .

Table 1: Antitubercular Activity of Selected Compounds

CompoundMIC (µg/mL)Cytotoxicity (IC50 > µg/mL)
Compound 6j< 0.002> 50
Compound 7k< 0.004> 50
Compound 8m< 0.381> 50

Anticancer Properties

The biological activity of pyrazolo[1,5-a]pyridine derivatives extends to anticancer applications. These compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have demonstrated that specific pyrazolo derivatives can effectively inhibit renal cancer and leukemia cell growth through mechanisms involving DNA damage and modulation of oncogenic pathways .

The mechanism by which pyrazolo[1,5-a]pyridine-5-boronic acid exerts its anticancer effects often involves the inhibition of cyclin-dependent kinases (CDKs) and other related pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. In one study, flow cytometry analysis revealed that treatment with these compounds resulted in significant alterations in the cell cycle distribution of renal cancer cells .

Pharmacokinetic Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of pyrazolo[1,5-a]pyridine-5-boronic acid. Research indicates that certain derivatives possess favorable pharmacokinetic properties with good oral bioavailability and optimal plasma exposure in animal models . For example:

Table 2: Pharmacokinetic Profile of Compound 6j in Rats

RouteDose (mg/kg)AUC (h·µg/L)C max (µg/L)T max (h)T 1/2 (h)F (%)
Oral101563814284.675.1041
Intravenous2.5900241520.083.49-

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives in preclinical models:

  • Study on Antitubercular Activity : In vivo studies demonstrated that compound 6j significantly reduced the mycobacterial burden in infected mice models compared to controls .
  • Anticancer Efficacy : Another study reported that treatment with specific pyrazolo derivatives resulted in a marked reduction in tumor size in xenograft models of renal cancer .

Propriétés

IUPAC Name

pyrazolo[1,5-a]pyridin-5-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-2-4-10-7(5-6)1-3-9-10/h1-5,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQVVOKEUDGBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=NN2C=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.